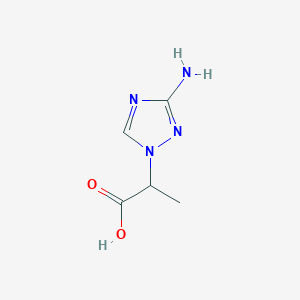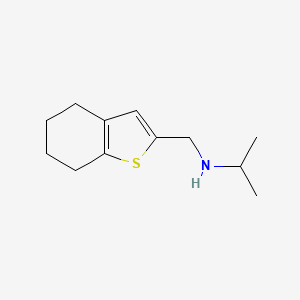![molecular formula C9H16N2O B13207193 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system
Métodos De Preparación
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 80°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the switch-II pocket of the KRAS G12C protein, acting as a covalent inhibitor . This interaction disrupts the function of the KRAS protein, which plays a key role in cellular proliferation and differentiation. The compound’s effects are mediated through the inhibition of downstream signaling pathways, leading to reduced tumor growth in cancer models .
Comparación Con Compuestos Similares
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms within the ring system.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This derivative includes an additional prop-2-en-1-one moiety, which enhances its binding affinity and metabolic stability.
The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)3-2-4-10-5-9/h10H,2-7H2,1H3 |
Clave InChI |
RTNLFBZFVWRENC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(C1)CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)


![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13207177.png)
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)




![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
